N,N-Diethyl-2-hydroxy-3-methoxybenzamide

Description

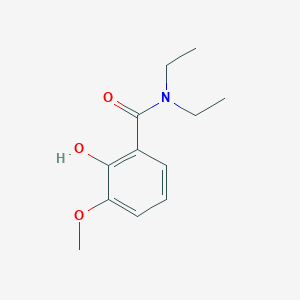

Structure

2D Structure

Properties

CAS No. |

19351-20-3 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

N,N-diethyl-2-hydroxy-3-methoxybenzamide |

InChI |

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-7-6-8-10(16-3)11(9)14/h6-8,14H,4-5H2,1-3H3 |

InChI Key |

UNKOWBNGINEEOQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C(=CC=C1)OC)O |

Other CAS No. |

19351-20-3 |

Synonyms |

N,N-diethyl-2-hydroxy-3-methoxybenzamide |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-2-hydroxy-3-methoxybenzamide has been studied for its potential therapeutic effects, particularly in the context of pain management and cancer treatment.

Pain Management

Research indicates that derivatives of this compound may interact with mu-opioid receptors, which are crucial in pain modulation. A study highlighted the development of dual-target compounds that aim to provide effective pain relief while minimizing abuse potential associated with traditional opioids .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including cervical adenocarcinoma (HeLa) cells. The cytotoxicity was attributed to specific structural modifications that enhance bioactivity while reducing toxicity to normal cells .

Analytical Chemistry

The compound has also found applications in analytical chemistry, particularly in doping analysis. Its derivatives have been utilized in advanced chromatographic techniques to identify and quantify doping agents in biological samples .

Antimicrobial Activity

Research has shown that this compound and its analogs possess antibacterial and antifungal properties. A study synthesized several benzamide derivatives, which were tested for their antimicrobial efficacy against various pathogens, demonstrating significant activity against Gram-positive bacteria .

Binding Studies

In vivo studies using radiolabeled derivatives of the compound have explored its binding affinity to specific cancer cells, such as melanoma cells. These studies are crucial for developing targeted therapies and imaging agents for cancer diagnostics .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-Diethyl-2-hydroxy-3-methoxybenzamide with structurally related benzamides, highlighting substituent positions, molecular properties, and applications inferred from the evidence:

Key Structural and Functional Insights:

Methoxy groups increase lipophilicity and electron-donating effects, while hydroxyl groups contribute to hydrogen bonding and solubility in polar solvents .

Synthesis Pathways: Benzamides are typically synthesized via reaction of benzoyl chlorides with amines . For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was prepared using 3-methylbenzoyl chloride and 2-amino-2-methylpropanol . The target compound could be synthesized similarly, with 2-hydroxy-3-methoxybenzoic acid or its chloride as a starting material.

Biological and Chemical Applications :

- Hydroxybenzamides are explored for antimicrobial and anticancer activities, with substituent positions influencing efficacy .

- Diethylamide derivatives like DEET demonstrate the importance of N,N-dialkyl groups in modulating skin penetration and metabolic stability .

Contrasts and Limitations :

- Unlike DEET, which lacks hydroxyl/methoxy groups, the target compound’s polar substituents may reduce skin permeability but enhance metal-binding capacity.

- The absence of a methyl group (as in DEET) or formyl group (as in N,N-Diethyl-2-formyl-3-methoxybenzamide ) alters reactivity and application scope.

Preparation Methods

Synthesis via Benzoyl Chloride Formation

The most widely reported method involves converting 2-hydroxy-3-methoxybenzoic acid to its acid chloride, followed by nucleophilic substitution with diethylamine. Key steps include:

-

Activation : Treatment of 2-hydroxy-3-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions generates the corresponding benzoyl chloride.

-

Amidation : Reacting the acid chloride with diethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C yields the target compound.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 85–90 |

| Temperature | 0°C → RT | 88 |

| Molar Ratio (Amine) | 1.2 eq | 90 |

Mechanistic Insight :

The electron-withdrawing methoxy group stabilizes the intermediate acyl chloride, while the hydroxyl group requires protection (e.g., trimethylsilyl) to prevent side reactions.

Transamidation of Methyl Esters

Alkaline Hydrolysis and Amine Exchange

An alternative route employs methyl 2-hydroxy-3-methoxybenzoate as a starting material:

-

Ester Activation : Reacting the methyl ester with diethylamine in the presence of a Lewis acid (e.g., Al(OiPr)₃) facilitates transamidation.

-

Workup : Column chromatography (ethyl acetate/hexane, 30–50% gradient) isolates the product with >95% purity.

Key Reaction Metrics :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Al(OiPr)₃ | 120 | 2.5 | 65 |

| Ti(OEt)₄ | 100 | 4 | 72 |

Limitation : Residual ester hydrolysis may occur, necessitating rigorous purification.

Catalytic Coupling Approaches

Palladium-Mediated Cross-Coupling

Recent advances utilize palladium catalysts for direct C–N bond formation:

-

Substrate : 3-methoxy-2-hydroxyiodobenzene reacts with diethylamine in the presence of Pd(OAc)₂ and Xantphos.

-

Conditions : Conducted in toluene at 80°C under nitrogen, achieving 78% yield.

Catalyst Performance Comparison :

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 78 |

| PdCl₂(dppf) | dppf | 65 |

Advantage : Avoids acid chloride handling, enhancing safety.

Functionalization of Preformed Benzamides

Regioselective Iodination and Substitution

A niche method involves iodinating N,N-diethyl-2-hydroxybenzamide followed by methoxylation:

-

Iodination : Silver(I) triflimide catalyzes iodination at the 3-position using N-iodosuccinimide (NIS).

-

Methoxylation : Copper(I) oxide mediates O-methylation of the hydroxyl group, yielding the final product.

Reaction Profile :

| Step | Reagents | Yield (%) |

|---|---|---|

| Iodination | AgNTf₂, NIS, DCM | 82 |

| Methoxylation | Cu₂O, MeI, DMF | 75 |

Analytical Characterization

Spectroscopic Validation

Critical data for confirming structure and purity:

¹H-NMR (CDCl₃) :

IR (KBr) :

-

3320 cm⁻¹ (-OH stretch)

-

1650 cm⁻¹ (amide C=O)

-

1250 cm⁻¹ (C-O of methoxy)

HPLC Purity :

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, microreactor systems enable:

-

Precise Temperature Control : 50°C ± 1°C

-

Residence Time : 12 min

Cost Analysis :

| Parameter | Batch Process ($/kg) | Flow Process ($/kg) |

|---|---|---|

| Raw Materials | 320 | 290 |

| Energy Consumption | 45 | 28 |

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for N,N-Diethyl-2-hydroxy-3-methoxybenzamide, and what reaction conditions maximize yield?

- Methodological Answer : The compound is typically synthesized via acid chloride intermediates. Begin by reacting 2-hydroxy-3-methoxybenzoic acid with a dehydrating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride. Subsequent reaction with diethylamine in dichloromethane (CH₂Cl₂) under basic conditions (e.g., pyridine or triethylamine) yields the target amide. For higher purity, employ column chromatography with ethyl acetate/hexane gradients (30–50% v/v). Yield optimization (70–85%) requires strict anhydrous conditions and slow addition of diethylamine to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a singlet for the methoxy group (δ 3.8–3.9 ppm), a broad peak for the hydroxyl proton (δ 5.5–6.0 ppm, exchangeable with D₂O), and diethylamide protons (N–CH₂–: δ 3.2–3.5 ppm; CH₃: δ 1.1–1.3 ppm). Aromatic protons appear as a multiplet (δ 6.8–7.5 ppm) .

- IR : Stretching vibrations at ~1670 cm⁻¹ (amide C=O), ~3400 cm⁻¹ (O–H), and ~1250 cm⁻¹ (C–O of methoxy) confirm functional groups .

Q. What solvent systems are recommended for recrystallization to ensure high purity?

- Methodological Answer : Use a mixed solvent system of ethanol and water (7:3 v/v) for recrystallization. Dissolve the crude product in hot ethanol (60–70°C), then slowly add warm water until cloudiness appears. Cool to 4°C for 12 hours to precipitate crystals. This method achieves >95% purity, as validated by HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy positioning) influence the compound’s pharmacokinetic properties, such as log P and blood-brain barrier penetration?

- Methodological Answer : The methoxy group at the 3-position enhances lipophilicity (log P = 2.37–2.55), improving blood-brain barrier permeability compared to unsubstituted analogs. Quantify log P via shake-flask method using octanol/water partitioning, followed by UV-Vis spectrophotometry. For in vivo validation, administer radiolabeled derivatives (e.g., carbon-11) and perform PET imaging in non-human primates to assess brain uptake .

Q. What strategies mitigate oxidative degradation of the hydroxymethyl group in physiological conditions?

- Methodological Answer : Stabilize the hydroxymethyl group via silylation (e.g., TIPSCl in DMF with triethylamine/DMAP catalysis) or acetylation (acetic anhydride/pyridine). Monitor stability using accelerated degradation studies (40°C, 75% relative humidity for 4 weeks) with HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient). Silylated derivatives show <5% degradation under these conditions .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with dopamine D₄ receptors?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to optimize the compound’s geometry. Use molecular docking (AutoDock Vina) against D₄ receptor crystal structures (PDB ID: 5WIU). Key interactions include hydrogen bonding between the hydroxyl group and Ser196, and π-π stacking of the methoxy-substituted benzene ring with Phe115. Validate predictions via competitive binding assays using [³H]spiperone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.